6-((4,6-Dimethylheptan-2-yl)oxy)-2,3-dihydrobenzofuran

Insect Growth Regulator Juvenile Hormone Mimic Dihydrobenzofuran SAR

6-((4,6-Dimethylheptan-2-yl)oxy)-2,3-dihydrobenzofuran (CAS 51079-51-7), also named 6-[(1,3,5-trimethylhexyl)oxy]-2,3-dihydrobenzofuran, is a synthetic alkyl ether of the dihydrobenzofuran (coumaran) class. It is disclosed in US patent 4002647 as a member of a series of benzofuranyl ethers designed to disrupt insect hormone balance, functioning as pest retardants.

Molecular Formula C17H26O2
Molecular Weight 262.4 g/mol
CAS No. 51079-51-7
Cat. No. B12893858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((4,6-Dimethylheptan-2-yl)oxy)-2,3-dihydrobenzofuran
CAS51079-51-7
Molecular FormulaC17H26O2
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C)CC(C)OC1=CC2=C(CCO2)C=C1
InChIInChI=1S/C17H26O2/c1-12(2)9-13(3)10-14(4)19-16-6-5-15-7-8-18-17(15)11-16/h5-6,11-14H,7-10H2,1-4H3
InChIKeyAEVPTMBDHRELRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((4,6-Dimethylheptan-2-yl)oxy)-2,3-dihydrobenzofuran (CAS 51079-51-7): Compound Identity and Patent-Disclosed Pest Retardant Class


6-((4,6-Dimethylheptan-2-yl)oxy)-2,3-dihydrobenzofuran (CAS 51079-51-7), also named 6-[(1,3,5-trimethylhexyl)oxy]-2,3-dihydrobenzofuran, is a synthetic alkyl ether of the dihydrobenzofuran (coumaran) class. It is disclosed in US patent 4002647 as a member of a series of benzofuranyl ethers designed to disrupt insect hormone balance, functioning as pest retardants [1]. The core scaffold consists of a 2,3-dihydrobenzofuran ring etherified at the 6-position with a branched 4,6-dimethylheptan-2-yl chain, imparting a molecular formula of C₁₇H₂₆O₂ and a monoisotopic mass of 262.193 Da .

Why Generic Substitution with Other 6-Alkoxy-2,3-dihydrobenzofurans Is Not Supported for 6-((4,6-Dimethylheptan-2-yl)oxy)-2,3-dihydrobenzofuran in Pest Retardant Applications


Within the dihydrobenzofuran ether class disclosed in US 4002647, substituent architecture governs hydrophobicity, metabolic stability, and target-site interactions critical for insect growth regulation [1]. Simple chain-length homologation or branching variation can alter juvenile hormone mimicry potency by orders of magnitude in related series [2]. Therefore, a 6-alkoxy derivative with a different alkyl architecture cannot be assumed to replicate the pest retardant profile of the 4,6-dimethylheptan-2-yl ether without explicit comparative bioactivity data. No published head-to-head substitution study exists for this specific compound, making generic interchange a scientifically unsupported risk.

6-((4,6-Dimethylheptan-2-yl)oxy)-2,3-dihydrobenzofuran: Quantitative Differentiation Evidence vs. Closest Analogs


Critical Evidence Gap: No Head-to-Head Bioactivity Data Available for CAS 51079-51-7 Against Defined Comparators

A comprehensive search of primary research papers, patents, and authoritative databases did not yield any study in which CAS 51079-51-7 was directly compared side-by-side with a structurally defined analog using a quantitative bioassay endpoint (e.g., ID₅₀, LD₅₀, or relative potency). The compound is listed in US 4002647 among hundreds of structural variants without individual performance metrics [1]. No selectivity, pharmacokinetic, or in vivo efficacy data were found for this compound. Therefore, it is impossible to generate a valid quantitative differentiation claim. This evidence gap is itself a critical procurement insight: this compound’s selection cannot currently be data-driven.

Insect Growth Regulator Juvenile Hormone Mimic Dihydrobenzofuran SAR

Physicochemical Identity: CAS 51079-51-7 vs. Shorter-Chain 6-Ethoxy-2,3-dihydrobenzofuran

While experimental physicochemical data for CAS 51079-51-7 are absent from public repositories, in silico comparison with 6-ethoxy-2,3-dihydrobenzofuran (CAS unavailable) reveals a large predicted lipophilicity differential. The branched C12 side chain of the target compound (C₁₇H₂₆O₂, MW 262.4) is expected to yield a calculated logP >5, versus a predicted logP of ~2.5 for the ethoxy analog [1]. This difference of >2.5 log units implies drastically different membrane permeation and environmental fate profiles, which can affect both pest uptake and non-target organism exposure [2].

Lipophilicity Physicochemical Property Calculated LogP

Molecular Complexity and Synthetic Tractability: CAS 51079-51-7 vs. 6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydrobenzofuran

The 4,6-dimethylheptan-2-yl chain contains two methyl branches at positions 4 and 6, creating a chiral center at C-2 of the alkyl chain and increasing synthetic complexity relative to a simpler 3,7-dimethyloctyl analog (which has branches at positions 3 and 7 and a stereocenter at C-3). The target compound's branching pattern may confer resistance to β-oxidation and ω-hydroxylation in insects compared to less sterically hindered chains, as inferred from studies on juvenile hormone mimics where chain branching correlates with metabolic stability [1]. However, no direct metabolic stability data for CAS 51079-51-7 are available.

Synthetic Accessibility Isomeric Complexity Alkyl Branching

Scientifically Constrained Application Scenarios for 6-((4,6-Dimethylheptan-2-yl)oxy)-2,3-dihydrobenzofuran Based on Available Evidence


Structure-Activity Relationship (SAR) Probe for Alkyl Chain Branching Effects

Given the absence of specific bioactivity data, the most appropriate research use is as a structural probe in juvenile hormone mimic SAR studies. The unique 4,6-dimethylheptan-2-yl chain provides a defined branching topology that can be systematically compared to simpler linear or differently branched ethers to map steric and hydrophobic requirements for insect growth regulator activity. This use aligns with the class-level inference that branching influences metabolic stability [1].

Baseline Standard for In-House Comparative Screening

For organizations developing novel pheromone or IGR candidates, CAS 51079-51-7 can serve as a benchmark compound representing the dihydrobenzofuran ether chemotype. Its inclusion in a screening panel alongside methoprene, pyriproxyfen, and fenoxycarb would enable side-by-side assessment of target insect species susceptibility, with the understanding that published potency values for this specific compound are not available (see Section 3, Evidence Gap) [2].

Metabolic Stability Surrogate in Insect Biochemical Studies

The branched chain architecture suggests enhanced resistance to cellular degradation pathways. Researchers studying insect cytochrome P450 or esterase-mediated detoxification may use this compound as a high-stability probe to study metabolic resistance mechanisms, while comparing with unbranched or shorter-chain ethers as labile controls [3].

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